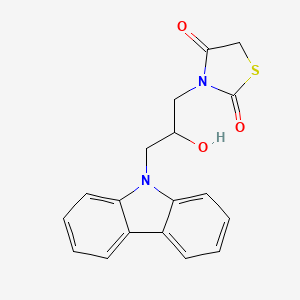

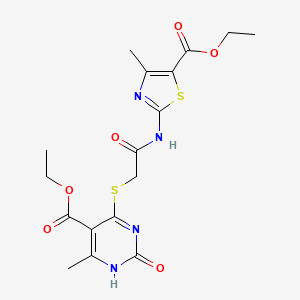

3-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)thiazolidine-2,4-dione” is a complex organic compound. It contains a carbazole moiety, which is a tricyclic structure consisting of two benzene rings fused on either side of a pyrrole ring . It also contains a thiazolidine-dione moiety, which is a five-membered ring containing sulfur and nitrogen atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the carbazole and thiazolidine-dione moieties separately, followed by their coupling . The exact synthetic route would depend on the specific reagents and conditions used .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the carbazole and thiazolidine-dione moieties. The carbazole moiety is aromatic and planar, while the thiazolidine-dione moiety is non-aromatic and may adopt a puckered conformation .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the carbazole and thiazolidine-dione moieties. The carbazole moiety, being aromatic, might undergo electrophilic aromatic substitution reactions . The thiazolidine-dione moiety, on the other hand, might undergo reactions at the carbonyl groups or at the sulfur atom .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbazole moiety might confer fluorescence properties, while the thiazolidine-dione moiety might confer reactivity towards nucleophiles .

Applications De Recherche Scientifique

- Initially studied for its antidiabetic potential in 1982, thiazolidine-2,4-diones exhibit insulin-sensitizing effects. They act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), enhancing glucose uptake and utilization in cells. This property makes them valuable in managing type 2 diabetes .

- Research suggests that thiazolidine-2,4-diones possess anticancer properties. They inhibit cell proliferation, induce apoptosis, and modulate signaling pathways involved in cancer progression. These compounds are being explored as potential candidates for cancer therapy .

- Some thiazolidine-2,4-dione derivatives exhibit anti-HIV activity by interfering with viral replication. They target reverse transcriptase and integrase enzymes, crucial for viral life cycle. Further investigations are ongoing to optimize their efficacy .

- Thiazolidine-2,4-diones demonstrate antimicrobial activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). Compounds substituted with hydroxyl, methoxy, nitro, or chloro groups on the aryl ring attached to the thiazolidine-2,4-dione core exhibit notable antibacterial effects .

- Researchers have explored thiazolidine-2,4-diones as potential antiviral agents. Their mechanisms involve inhibiting viral replication or entry. While promising, further studies are needed to validate their efficacy against specific viruses .

- Thiazolidine-2,4-diones hinder cell proliferation in various contexts, including cancer and inflammatory diseases. By modulating cell cycle regulators and growth factors, they hold promise as therapeutic agents .

Antidiabetic Properties

Anticancer Activity

Anti-HIV Potential

Antimicrobial Effects

Antiviral Properties

Antiproliferative Activity

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(3-carbazol-9-yl-2-hydroxypropyl)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c21-12(10-20-17(22)11-24-18(20)23)9-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-8,12,21H,9-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCZOAOTLIAYFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2403384.png)

![4-(1H-imidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2403386.png)

![2-(2-([2-(4-Methoxyphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)ethanol](/img/structure/B2403387.png)

![2-benzylsulfanyl-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-oxadiazole](/img/structure/B2403388.png)

![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2403400.png)

![2-Methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2403401.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(3,4,5-trifluorophenyl)acetic acid](/img/structure/B2403402.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2403405.png)